molecular formula C14H21N5O3 B2984721 N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1798490-00-2

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No.: B2984721
CAS No.: 1798490-00-2
M. Wt: 307.354
InChI Key: UBEOYLPEUISYSR-UHFFFAOYSA-N
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Description

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to a butyramide group through an oxoethyl linker. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

    Attachment of the Oxoethyl Linker: The oxoethyl linker is introduced through an acylation reaction, where the pyrimidine-morpholine intermediate is treated with an acyl chloride or anhydride.

    Formation of the Butyramide Group: Finally, the butyramide group is attached through an amidation reaction, where the oxoethyl intermediate reacts with butyric acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxoethyl linker, converting the carbonyl group to a hydroxyl group.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, as pyrimidine derivatives are known to interfere with DNA synthesis and repair.

    Industry: Utilized in the development of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-pyrimidinylamino)-2-oxoethyl)acetamide
  • N-(2-(2-pyrimidinylamino)-2-oxoethyl)propionamide
  • N-(2-(2-pyrimidinylamino)-2-oxoethyl)valeramide

Uniqueness

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the butyramide group provides a distinct pharmacokinetic profile, potentially improving its efficacy and reducing side effects compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-2-3-12(20)15-10-13(21)18-11-8-16-14(17-9-11)19-4-6-22-7-5-19/h8-9H,2-7,10H2,1H3,(H,15,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEOYLPEUISYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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